2-(Benzoylcarbamothioylamino)benzoic acid
Übersicht
Beschreibung
2-(Benzoylcarbamothioylamino)benzoic acid, also known as benzbromarone, is a chemical compound that belongs to the class of uricosuric agents. It has been used as a medication to treat gout and hyperuricemia, a condition characterized by high levels of uric acid in the blood. However, in recent years, benzbromarone has gained attention as a potential therapeutic agent for various other diseases due to its unique properties.
Wirkmechanismus
The exact mechanism of action of 2-(Benzoylcarbamothioylamino)benzoic acide is not fully understood. However, it is known to inhibit the reabsorption of uric acid in the kidneys, leading to increased excretion of uric acid in the urine. This property makes it an effective medication for gout and hyperuricemia. Additionally, 2-(Benzoylcarbamothioylamino)benzoic acide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid.
Biochemical and Physiological Effects
Benzbromarone has been shown to have several biochemical and physiological effects. It can reduce the levels of uric acid in the blood, which can prevent the formation of uric acid crystals in the joints, a hallmark of gout. Additionally, 2-(Benzoylcarbamothioylamino)benzoic acide can reduce the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage. It can also reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Benzbromarone has several advantages as a research tool. It is a well-characterized compound with a known mechanism of action and has been extensively studied for its pharmacological properties. Additionally, it is relatively easy to synthesize and is commercially available. However, like any other research tool, 2-(Benzoylcarbamothioylamino)benzoic acide has its limitations. It can be toxic at high concentrations and can interfere with other cellular processes, leading to non-specific effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-(Benzoylcarbamothioylamino)benzoic acide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to elucidate its exact mechanism of action in cancer cells and to determine its efficacy in various types of cancer. Another area of interest is its potential as a therapeutic agent for liver diseases. Studies are needed to determine its efficacy in various animal models of liver diseases and to determine the optimal dosage and duration of treatment. Additionally, 2-(Benzoylcarbamothioylamino)benzoic acide has been shown to have anti-inflammatory effects in animal models of inflammatory disorders. Further studies are needed to determine its potential as a therapeutic agent for various inflammatory disorders in humans.
Wissenschaftliche Forschungsanwendungen
Benzbromarone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, liver diseases, and inflammatory disorders. It has been shown to have anti-proliferative and anti-inflammatory effects in cancer cells and can induce apoptosis, a programmed cell death, in cancer cells. Additionally, 2-(Benzoylcarbamothioylamino)benzoic acide has been shown to have hepatoprotective effects and can reduce liver damage caused by various toxins. It has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-(benzoylcarbamothioylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-13(10-6-2-1-3-7-10)17-15(21)16-12-9-5-4-8-11(12)14(19)20/h1-9H,(H,19,20)(H2,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHSAGSCWUIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402063 | |
Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13277-24-2 | |
Record name | NSC153335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Benzoylcarbamothioyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.